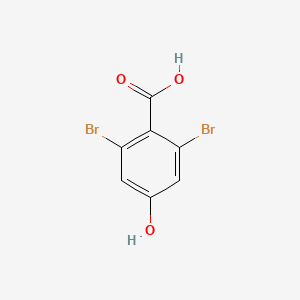

2,6-Dibromo-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNIZSWEQAORMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dibromo-4-hydroxybenzoic Acids

Core Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic acid

This section summarizes the key physicochemical data for 3,5-Dibromo-4-hydroxybenzoic acid (CAS No: 3337-62-0), a structural isomer of the target compound. These properties are fundamental to understanding its behavior in chemical and biological systems.

Data Presentation

| Property | Value |

| IUPAC Name | 3,5-dibromo-4-hydroxybenzoic acid[1][2] |

| CAS Number | 3337-62-0[2][3][4] |

| Molecular Formula | C₇H₄Br₂O₃[2][4][5] |

| Molecular Weight | 295.91 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[2][5] |

| Melting Point | 271-274 °C[2][4] |

| Boiling Point | 342.0 ± 42.0 °C (Predicted)[6] |

| Density | 2.059 - 2.228 g/cm³ (Estimate)[4][6] |

| pKa | 3.79 ± 0.10 (Predicted)[6] |

| Solubility | DMSO (Sparingly), Methanol (Slightly)[6] |

| LogP (Octanol/Water) | 3.3[1] |

| Topological Polar Surface Area | 57.5 Ų[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These standard procedures are crucial for the empirical validation of a compound's characteristics.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[8]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.[9]

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of material.[10]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10][11]

-

-

Procedure:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

For an unknown sample, perform a rapid preliminary heating (4-5 °C per minute) to determine an approximate melting range.[11]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[11]

-

Insert a new sample and heat at a slower, controlled rate (1-2 °C per minute) when approaching the expected melting point.[11]

-

Record the temperature at which the first drop of liquid appears (onset of melting).[10]

-

Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).[10]

-

The recorded range between these two temperatures is the melting point range of the substance.[8] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8]

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the pKa of a substance by measuring pH changes during titration.[12]

-

Apparatus: Calibrated pH meter with a combination pH electrode, magnetic stirrer, burette.[13][14]

-

Reagents:

-

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.[13]

-

Prepare a sample solution of the acid at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds).[12][13]

-

Add KCl solution to maintain a constant ionic strength.[13]

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13][15]

-

If necessary, acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl.[13]

-

Add the titrant (0.1 M NaOH) in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[15]

-

Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[13]

-

Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[14] The procedure should be repeated at least three times to ensure reproducibility.[13]

-

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of an organic acid in various solvents.

-

Apparatus: Small test tubes, vortex mixer, graduated pipettes.

-

Solvents: Water, 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl), and various organic solvents (e.g., ethanol, acetone, diethyl ether).[16][17]

-

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[16]

-

Add a specific volume of the chosen solvent (e.g., 0.75 mL) in small portions.[16]

-

After each addition, shake or vortex the tube vigorously for 10-20 seconds.[18]

-

Observe the mixture. Classify the compound as "soluble" if it dissolves completely, "partially soluble" if a significant portion dissolves, or "insoluble" if no significant dissolution occurs after approximately 60 seconds.[18]

-

For water-insoluble compounds, test solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions indicates an acidic functional group.[19] A strong acid will dissolve in the weak base (NaHCO₃), while a weak acid will require the strong base (NaOH).[17]

-

Test solubility in 5% HCl to identify basic functional groups.[16]

-

Repeat the process with various organic solvents to determine its solubility profile based on polarity.

-

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the synthesis, purification, and characterization of a novel or synthesized aromatic acid like 2,6-Dibromo-4-hydroxybenzoic acid.

References

- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | > 95% [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. bellevuecollege.edu [bellevuecollege.edu]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

Spectroscopic Characterization of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 2,6-Dibromo-4-hydroxybenzoic acid. Due to the limited availability of published experimental data for this specific isomer, this document focuses on the predicted spectroscopic data based on its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-Dibromo-4-hydroxybenzoic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Singlet | 2H | Aromatic Protons (H-3, H-5) |

| ~ 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid Proton (-COOH) |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 - 170 | Carboxylic Acid Carbon (-COOH) |

| ~ 155 - 160 | Carbon attached to Hydroxyl group (C-4) |

| ~ 135 - 140 | Aromatic Carbons (C-3, C-5) |

| ~ 115 - 120 | Carbons attached to Bromine (C-2, C-6) |

| ~ 110 - 115 | Carbon attached to Carboxyl group (C-1) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~ 3200 (broad) | O-H stretch (Phenol) |

| ~ 1700 | C=O stretch (Carboxylic Acid) |

| ~ 1600, 1470 | C=C stretch (Aromatic) |

| ~ 1250 | C-O stretch (Carboxylic Acid/Phenol) |

| ~ 700 - 600 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 294, 296, 298 | [M]⁺∙ Molecular ion peak with characteristic isotopic pattern for two bromine atoms |

| 277, 279, 281 | [M-OH]⁺ |

| 250, 252, 254 | [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like 2,6-Dibromo-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in either positive or negative ion mode.

-

EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the mass spectrometer, where it is bombarded with a beam of electrons.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its close structural isomer, 3,5-Dibromo-4-hydroxybenzoic acid, and other related brominated phenolic compounds to provide a robust predictive analysis. The guide includes detailed experimental protocols for determining solubility and stability, presented alongside theoretical considerations of how molecular structure influences these critical physicochemical properties. All quantitative data for the structural isomer is summarized in clear, tabular format for ease of comparison. Furthermore, this guide features mandatory visualizations of experimental workflows to aid in the practical application of the described methodologies.

Introduction

2,6-Dibromo-4-hydroxybenzoic acid is an aromatic carboxylic acid containing two bromine substituents ortho to the carboxylic acid group and a hydroxyl group para to it. The unique substitution pattern of this molecule imparts specific chemical properties that are of interest in various fields, including pharmaceutical development and material science. Understanding the solubility and stability of this compound in different solvent systems is paramount for its effective use in synthesis, formulation, and storage.

This guide aims to provide a detailed technical resource for professionals working with 2,6-Dibromo-4-hydroxybenzoic acid and related compounds. While direct experimental data for the 2,6-isomer is scarce in the public domain, this document compiles and analyzes data for the closely related 3,5-Dibromo-4-hydroxybenzoic acid to offer valuable insights. The provided experimental protocols are standardized procedures applicable for the precise determination of these properties for the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dibromo-4-hydroxybenzoic acid and its isomer, 3,5-Dibromo-4-hydroxybenzoic acid, is presented below. These properties are crucial for understanding the solubility and stability characteristics of the compounds.

| Property | 2,6-Dibromo-4-hydroxybenzoic acid (Predicted/Inferred) | 3,5-Dibromo-4-hydroxybenzoic acid | Reference |

| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ | [1] |

| Molecular Weight | 295.91 g/mol | 295.91 g/mol | [1] |

| Melting Point | Not available | 271-274 °C | [2] |

| pKa (Predicted) | ~2.5 (COOH), ~8.5 (OH) | 3.79 ± 0.10 | [3][4] |

| LogP (Predicted) | Not available | 3.3 | [1] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | 57.53 Ų | [3] |

Solubility Profile

The solubility of aromatic acids is influenced by several factors, including the polarity of the solvent, the presence of functional groups capable of hydrogen bonding, and the crystal lattice energy of the solid. The presence of the carboxylic acid and hydroxyl groups suggests that 2,6-Dibromo-4-hydroxybenzoic acid will exhibit some solubility in polar protic solvents. The two bromine atoms, being bulky and lipophilic, will contribute to its solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility of 3,5-Dibromo-4-hydroxybenzoic acid

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Sparingly | [2][4] |

| Methanol | Slightly | [2][4] |

It is anticipated that the solubility of 2,6-Dibromo-4-hydroxybenzoic acid would follow a similar trend. The steric hindrance from the two bromine atoms ortho to the carboxylic acid group in the 2,6-isomer might influence its crystal packing and, consequently, its solubility compared to the 3,5-isomer.

Stability Profile

The stability of 2,6-Dibromo-4-hydroxybenzoic acid is a critical parameter for its handling, storage, and application. As a phenolic compound, it is susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidizing agents.

General stability considerations for brominated phenolic compounds suggest that 2,6-Dibromo-4-hydroxybenzoic acid is expected to be relatively stable under normal storage conditions (sealed in a dry, dark place at room temperature). However, the presence of bromine atoms can decrease the thermal stability of phenolic compounds.[5]

Key factors influencing the stability of 2,6-Dibromo-4-hydroxybenzoic acid include:

-

Temperature: Elevated temperatures can lead to decarboxylation or other degradation pathways.

-

Light: Photodegradation can occur, especially in solution.

-

pH: The stability of phenolic compounds can be pH-dependent. In alkaline solutions, the phenoxide ion is more susceptible to oxidation.

-

Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the aromatic ring.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid.

Solubility Determination

A common method for determining the solubility of a solid compound in a solvent is the shake-flask method.

Materials:

-

2,6-Dibromo-4-hydroxybenzoic acid

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,6-Dibromo-4-hydroxybenzoic acid to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2,6-Dibromo-4-hydroxybenzoic acid in the diluted solution using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution factor)

-

Stability Assessment

Forced degradation studies are employed to assess the stability of a compound under various stress conditions.

Materials:

-

2,6-Dibromo-4-hydroxybenzoic acid

-

Solutions of the compound in relevant solvents

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of 2,6-Dibromo-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and its solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound and to identify any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and the half-life of the compound under each stress condition.

-

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid, drawing upon data from its structural isomer and related compounds due to the scarcity of direct experimental results. The provided experimental protocols offer a clear and actionable framework for researchers to determine these critical parameters in their own laboratories. The visualizations of these workflows are intended to facilitate the practical implementation of these methods. A thorough understanding of the solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid is essential for its successful application in research, development, and manufacturing. It is recommended that experimental validation of the inferred properties be conducted to confirm the findings for this specific isomer.

References

- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]

- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

The Biological Frontier of 2,6-Dibromo-4-hydroxybenzoic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenolic compounds represent a compelling class of molecules with diverse biological activities. Among these, 2,6-Dibromo-4-hydroxybenzoic acid and its derivatives are emerging as compounds of significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their antimicrobial, antioxidant, and cytotoxic properties. Detailed experimental methodologies, quantitative data, and insights into potential mechanisms of action are presented to facilitate further research and development in this area.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry, known to exhibit a wide spectrum of biological effects.[1] Halogenation, particularly bromination, of the phenolic ring can significantly modulate the physicochemical properties of these molecules, often leading to enhanced biological activity. The presence of bromine atoms can increase lipophilicity, facilitating passage through biological membranes, and can also influence electronic properties, thereby affecting interactions with biological targets.[2] This guide focuses specifically on 2,6-Dibromo-4-hydroxybenzoic acid and its related derivatives, summarizing the available scientific data to provide a foundational resource for researchers in the field.

Biological Activities

The biological activities of 2,6-Dibromo-4-hydroxybenzoic acid and its derivatives are multifaceted, with the most prominent being antimicrobial, antioxidant, and cytotoxic effects.

Antimicrobial Activity

While specific quantitative data for 2,6-Dibromo-4-hydroxybenzoic acid is limited in the readily available literature, studies on related halogenated phenols and hydroxybenzoic acids provide strong evidence for their antimicrobial potential. For instance, 4-hydroxybenzoic acid has demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria. The introduction of bromine atoms is generally expected to enhance this activity. Research on other brominated phenols has shown significant toxicity to various microorganisms.[3]

Derivatives of 4-hydroxybenzoic acid, such as certain azo compounds, have been synthesized and shown to possess enormous antibacterial potential against human pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi.[4] Similarly, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 1: Antimicrobial Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| 4-Hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | MIC Range | 36.00-72.00 mg/ml | |

| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid (Compound 18) | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 3.91 µg/mL | [5] |

| Azo derivative of 4-Hydroxybenzoic acid (4b) | S. aureus | Zone of Inhibition (3.0 mg/mL) | 22 mm | [4] |

| Azo derivative of 4-Hydroxybenzoic acid (4c) | E. Coli | Zone of Inhibition (2.0 mg/mL) | 18 mm | [4] |

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] Bromination can further enhance the antioxidant capacity of flavonoids and other phenolic compounds.[2] The antioxidant potential of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[6]

While specific IC50 values for 2,6-Dibromo-4-hydroxybenzoic acid in standard antioxidant assays like DPPH and ABTS were not found in the available literature, related compounds have been studied. For example, 2,6-dihydroxybenzoic acid has been shown to have some, albeit lower, ABTS radical scavenging activity compared to other dihydroxybenzoic acid isomers.[6]

Table 2: Antioxidant Activity of Selected Hydroxybenzoic Acids

| Compound | Assay | IC50 Value (µM) | Reference |

| 2,3-Dihydroxybenzoic acid | DPPH | >50 | [6] |

| 2,5-Dihydroxybenzoic acid | DPPH | >50 | [6] |

| 3,4-Dihydroxybenzoic acid | DPPH | >50 | [6] |

| 2,6-Dihydroxybenzoic acid | ABTS (% Inhibition at 50 µM) | 8.12% | [6] |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | DPPH | 2.42 ± 0.08 | [6] |

Cytotoxic and Anticancer Activity

Halogenated phenols have been investigated for their cytotoxic effects. Studies on bromophenols like 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP) have demonstrated their toxicity to various organisms, with toxicity generally increasing with the number of bromine substitutions.[3][7] For instance, 2,4,6-TBP has been shown to induce apoptosis in human peripheral blood mononuclear cells.[8]

Table 3: Cytotoxicity of Selected Brominated Phenols and Hydroxybenzoic Acid Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human PBMCs | Apoptosis Induction | Concentration-dependent | [8] |

| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | EC50 | 2.17 mg/L | [3] |

| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | EC50 | 2.78 mg/L | [3] |

| 2,4-dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | IC50 | 4.77 mM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of 2,6-Dibromo-4-hydroxybenzoic acid and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

-

Test compound (e.g., 2,6-Dibromo-4-hydroxybenzoic acid)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[12][13][14]

Materials:

-

Test compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A blank containing methanol instead of the test compound is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[13][15][16]

Materials:

-

Test compound

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

ABTS Radical Cation Generation: Mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS radical cation.

-

Working Solution Preparation: Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS working solution to 10 µL of the test compound at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: The calculations are performed similarly to the DPPH assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Test compound

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of 2,6-Dibromo-4-hydroxybenzoic acid are not yet fully elucidated. However, based on the activities of related phenolic and brominated compounds, several pathways can be hypothesized.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21][22][23][24] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for enzymes involved in detoxification and antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Given that some bromophenols have been shown to modulate this pathway, it is a plausible mechanism for the antioxidant effects of 2,6-Dibromo-4-hydroxybenzoic acid.

Caption: Nrf2 signaling pathway activation.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for the systematic evaluation of the biological activities of novel compounds like 2,6-Dibromo-4-hydroxybenzoic acid and its derivatives.

Caption: Experimental workflow for biological activity screening.

Conclusion and Future Directions

2,6-Dibromo-4-hydroxybenzoic acid and its derivatives represent a promising area for drug discovery and development. The available data, although limited for the parent compound, suggest that these molecules likely possess significant antimicrobial, antioxidant, and cytotoxic properties. The provided experimental protocols offer a starting point for the systematic evaluation of these activities.

Future research should focus on:

-

Synthesis and screening of a library of derivatives to establish clear structure-activity relationships (SAR).

-

Comprehensive in vitro testing of 2,6-Dibromo-4-hydroxybenzoic acid to generate robust quantitative data (MIC, IC50) for its various biological activities.

-

Elucidation of the specific molecular mechanisms of action , including the identification of direct protein targets and the detailed characterization of their effects on key signaling pathways.

-

In vivo studies in relevant animal models to assess the efficacy and safety of the most promising compounds.

By addressing these research gaps, the full therapeutic potential of 2,6-Dibromo-4-hydroxybenzoic acid and its derivatives can be unlocked, potentially leading to the development of novel therapeutic agents.

References

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dibromo-6-chlorophenol | 4526-56-1 | Benchchem [benchchem.com]

- 8. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 23. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

The Medicinal Chemistry Potential of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid, presents a versatile scaffold for medicinal chemistry exploration. Its unique substitution pattern, featuring two bromine atoms ortho to a hydroxyl group and para to a carboxylic acid, offers multiple reactive sites for synthetic derivatization. While direct biological data on the parent molecule is limited, the broader class of hydroxybenzoic acids and their brominated analogs have demonstrated a wide spectrum of pharmacological activities. This technical guide consolidates the current understanding of related compounds to extrapolate the potential applications of 2,6-dibromo-4-hydroxybenzoic acid in drug discovery and development. We will explore its potential as a precursor for novel therapeutic agents, focusing on antimicrobial, anti-inflammatory, and anticancer applications. This document provides a comprehensive overview of relevant quantitative data from analogous compounds, detailed experimental protocols for biological evaluation, and visual representations of associated signaling pathways and experimental workflows.

Introduction

Substituted benzoic acids are fundamental building blocks in medicinal chemistry, contributing to the development of numerous therapeutic agents.[1] The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. 2,6-Dibromo-4-hydroxybenzoic acid is a prime candidate for further investigation due to the combined presence of a pharmacophoric hydroxyl group, a carboxylic acid moiety capable of forming key interactions, and two bromine atoms that can serve as synthetic handles for further modification or contribute directly to biological activity.

This guide will delve into the potential therapeutic applications of this molecule by examining the established activities of its structural relatives.

Synthetic Strategies

The synthesis of 2,6-dibromo-4-hydroxybenzoic acid and its derivatives can be approached through several established organic chemistry methodologies. The bromine atoms can be introduced via electrophilic aromatic substitution on a 4-hydroxybenzoic acid precursor. These bromine atoms can then be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, expanding the chemical space for drug discovery.[1]

General Synthesis of Substituted Hydroxybenzoic Acids

A general process for preparing 2,6-disubstituted 4-hydroxybenzoic acids and their esters has been described, highlighting their potential fungicidal properties.[1]

Potential Therapeutic Applications

Based on the known biological activities of structurally similar compounds, 2,6-dibromo-4-hydroxybenzoic acid and its derivatives hold promise in several therapeutic areas.

Antimicrobial Activity

Hydroxybenzoic acids and their esters, commonly known as parabens, are well-recognized for their antimicrobial properties.[2] The parent compound, 4-hydroxybenzoic acid, has demonstrated activity against a range of microorganisms.

Table 1: Antimicrobial Activity of 4-Hydroxybenzoic Acid

| Microorganism | Assay Type | Activity Metric | Value |

| Gram-positive bacteria | MIC | IC50 | 160 µg/mL[3] |

| Gram-negative bacteria | MIC | IC50 | 160 µg/mL[3] |

| Various bacteria & yeast | MIC | MIC Range | 36.00 - 72.00 mg/mL[4] |

| Staphylococcus aureus | MIC | - | - |

| Escherichia coli | MIC | - | - |

| Pseudomonas aeruginosa | MIC | - | - |

| Salmonella typhi | Disk Diffusion | Zone of Inhibition | - |

| Candida albicans | MIC | - | - |

Note: Specific MIC values for all listed organisms for 4-hydroxybenzoic acid were not available in the provided search results, but the compound has shown activity against them.

Anti-inflammatory Activity

Phenolic compounds, including hydroxybenzoic acids, are known to possess anti-inflammatory properties.[5] Derivatives of 4-hydroxybenzoic acid have been shown to modulate key inflammatory pathways. For instance, some derivatives can influence the PI3K/Akt, MAPK3, and STAT3 signaling pathways.[6] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells by downregulating MAPKs and NF-κB activation.

Table 2: Anti-inflammatory Activity of a 4-Hydroxybenzoic Acid Derivative *

| Activity | Target/Pathway | Effect |

| Inhibition of NO and PGE2 production | iNOS, COX-2 | Downregulation |

| Modulation of inflammatory cytokines | IL-1β, IL-6, TNF-α | Downregulation |

| Signaling Pathway Inhibition | MAPKs, NF-κB | Inhibition of activation |

*Data for 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid.

Anticancer Activity

Several hydroxybenzoic acid derivatives have been investigated for their anticancer potential.[7][8] 4-hydroxybenzoic acid itself has been shown to have cytotoxic effects against breast cancer cell lines.

Table 3: Anticancer Activity of 4-Hydroxybenzoic Acid

| Cell Line | Assay Type | Activity Metric | Value |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 20.8 ± 0.4 μg/mL[9] |

Derivatives of 4-hydroxybenzoic acid have also been identified as pan-histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of 2,6-dibromo-4-hydroxybenzoic acid and its derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from the liquid microdilution method.

-

Preparation of Media: Use Mueller Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for yeast.

-

Inoculum Preparation: Culture the test microorganisms overnight on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a stock solution of the test compound (e.g., 2,6-dibromo-4-hydroxybenzoic acid) in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for yeast.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[9]

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

While direct experimental evidence for the medicinal chemistry applications of 2,6-dibromo-4-hydroxybenzoic acid is currently limited, a comprehensive analysis of its structural analogs strongly suggests a promising future for this compound in drug discovery. The presence of bromine atoms offers significant advantages for synthetic diversification and can enhance biological activity. The potential for antimicrobial, anti-inflammatory, and anticancer applications warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unlock the therapeutic potential of 2,6-dibromo-4-hydroxybenzoic acid and its derivatives. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to elucidate their structure-activity relationships and mechanisms of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide to Its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2,6-Dibromo-4-hydroxybenzoic acid, a halogenated phenolic compound. It details the limited available information on its discovery and natural occurrence, placing it within the broader context of marine bromophenols. This document outlines generalized experimental protocols for the isolation and characterization of related compounds from marine sources and discusses the challenges in obtaining quantitative data. Furthermore, it explores the biosynthetic pathways of brominated phenols in marine organisms and presents hypothetical workflows for future research. Due to the scarcity of data specific to 2,6-Dibromo-4-hydroxybenzoic acid, this guide also includes information on the closely related and more extensively studied 3,5-Dibromo-4-hydroxybenzoic acid for comparative purposes, while clearly delineating the data for each isomer.

Introduction

Bromophenols are a diverse class of secondary metabolites found predominantly in marine environments, particularly in marine algae.[1][2] These halogenated compounds are of significant interest to researchers due to their wide range of reported biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] 2,6-Dibromo-4-hydroxybenzoic acid is a member of this family; however, specific details regarding its natural occurrence and biological function are notably scarce in current scientific literature. This guide aims to synthesize the available information and provide a framework for future investigation into this potentially valuable molecule.

Discovery and Natural Occurrence

There is a significant lack of specific data documenting the discovery and natural occurrence of 2,6-Dibromo-4-hydroxybenzoic acid in any particular organism or environment. Extensive searches of scientific literature have not yielded specific reports of its isolation from a natural source.

In contrast, the isomeric compound, 3,5-Dibromo-4-hydroxybenzoic acid , has been reported in the marine euglenoid Euglena gracilis and the green alga Ulva lactuca.[3] It is also known as a transformation product of the herbicide Bromoxynil.[3] The presence of this isomer in marine algae suggests that the enzymatic machinery for the bromination of 4-hydroxybenzoic acid exists in these organisms. It is plausible that 2,6-Dibromo-4-hydroxybenzoic acid may be present in these or other marine species, but at concentrations below the limit of detection of previous studies or in organisms that have not yet been thoroughly investigated.

Table 1: Comparison of Reported Natural Occurrence for Dibrominated 4-Hydroxybenzoic Acid Isomers

| Compound | Reported Natural Sources | Citations |

| 2,6-Dibromo-4-hydroxybenzoic acid | No specific natural sources reported in the literature. | - |

| 3,5-Dibromo-4-hydroxybenzoic acid | Euglena gracilis, Ulva lactuca | [3] |

Biosynthesis of Bromophenols in Marine Algae

The biosynthesis of bromophenols in marine algae is catalyzed by vanadium-dependent haloperoxidases (v-HPOs). These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks a phenolic substrate. The likely precursor for dibrominated 4-hydroxybenzoic acids is 4-hydroxybenzoic acid, which is a common metabolite in plants and algae.[1][4]

The following diagram illustrates a generalized biosynthetic pathway for the formation of dibrominated 4-hydroxybenzoic acid.

Caption: Generalized biosynthetic pathway for dibrominated 4-hydroxybenzoic acid.

Experimental Protocols

As there are no specific published methods for the isolation of 2,6-Dibromo-4-hydroxybenzoic acid from natural sources, this section provides a generalized protocol for the extraction and characterization of bromophenols from marine algae. This protocol is based on methodologies used for similar compounds.

Sample Collection and Preparation

-

Collect fresh marine algae from the target environment.

-

Clean the biomass to remove epiphytes and other debris.

-

Freeze-dry the algal material to preserve the chemical constituents.

-

Grind the dried biomass into a fine powder.

Extraction

-

Perform a Soxhlet extraction of the powdered algal material with a non-polar solvent (e.g., n-hexane) to remove lipids.

-

Subsequently, extract the defatted biomass with a polar solvent (e.g., methanol or ethanol) to isolate the phenolic compounds.

-

Concentrate the polar extract under reduced pressure.

Fractionation and Purification

-

Subject the concentrated extract to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol).

-

Analyze the resulting fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing phenolic compounds.

-

Purify the target compounds from the active fractions using column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC.

Structure Elucidation

-

Determine the structure of the purified compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC): To establish the connectivity of atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

The following diagram outlines a hypothetical experimental workflow for the discovery and characterization of 2,6-Dibromo-4-hydroxybenzoic acid.

Caption: Hypothetical workflow for isolation and identification of the target compound.

Quantitative Data

There is no quantitative data available in the scientific literature regarding the concentration of 2,6-Dibromo-4-hydroxybenzoic acid in any natural source. Future research employing sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) with authentic standards would be necessary to quantify this compound in marine organisms.

Biological Activity and Signaling Pathways

Currently, there are no published studies on the biological activity or associated signaling pathways of 2,6-Dibromo-4-hydroxybenzoic acid. However, many other bromophenols isolated from marine algae have demonstrated a range of biological effects, including:

-

Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger.

-

Antimicrobial activity: Bromophenols have shown efficacy against various bacteria and fungi.[5]

-

Enzyme inhibition: Some bromophenols are known to inhibit enzymes such as tyrosinase.[6]

-

Anticancer activity: Certain bromophenols have exhibited cytotoxicity against cancer cell lines.[1]

Given the structural similarity to other bioactive bromophenols, it is plausible that 2,6-Dibromo-4-hydroxybenzoic acid may also possess biological activities. Further research is required to investigate these potential effects. The diagram below illustrates a potential logical relationship for investigating the biological activity of this compound.

Caption: Logical workflow for investigating biological activity.

Conclusion and Future Directions

2,6-Dibromo-4-hydroxybenzoic acid remains a poorly characterized compound within the vast family of marine natural products. While its existence as a synthetic compound is known, its presence in nature is yet to be definitively established. The study of its isomer, 3,5-Dibromo-4-hydroxybenzoic acid, provides a valuable starting point for future research.

Key areas for future investigation include:

-

Targeted isolation studies: Employing sensitive analytical methods to screen a wide range of marine organisms, particularly red and brown algae, for the presence of 2,6-Dibromo-4-hydroxybenzoic acid.

-

Chemical synthesis: The development of an efficient synthetic route to obtain sufficient quantities of the pure compound for biological testing.

-

Biological screening: A comprehensive evaluation of the antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties of the synthesized compound.

-

Mechanistic studies: Elucidation of the mode of action and identification of molecular targets for any observed biological activities.

Addressing these research gaps will be crucial in determining the potential of 2,6-Dibromo-4-hydroxybenzoic acid as a lead compound for drug discovery and development.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic structure of 2,6-Dibromo-4-hydroxybenzoic acid. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and representative data from analogous halogenated and hydroxylated benzoic acid derivatives to present a predictive analysis. This guide covers the fundamental computational protocols, including Density Functional Theory (DFT), and discusses key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) maps. The aim is to equip researchers and drug development professionals with a robust understanding of the anticipated electronic properties of 2,6-Dibromo-4-hydroxybenzoic acid, which are crucial for predicting its reactivity, stability, and potential as a pharmacological agent.

Introduction

2,6-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid with a substitution pattern that suggests unique electronic characteristics. The presence of two electron-withdrawing bromine atoms flanking a hydroxyl group, along with a carboxylic acid moiety, creates a complex electronic environment that governs its chemical behavior and potential biological activity. Understanding the electronic structure is paramount for applications in drug design, materials science, and chemical synthesis.

Theoretical and computational chemistry provide powerful tools to elucidate these properties in silico, offering insights that complement and guide experimental work. This guide outlines the standard computational workflow for such an analysis and presents expected quantitative data based on studies of similar molecules.

Computational Methodology

The electronic structure of aromatic molecules is typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the electron distribution.

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.

Electronic Property Calculations

Once a stable geometry is obtained, a variety of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Mulliken Population Analysis: This analysis provides a way to estimate the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and identifying potentially reactive sites.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a useful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Predicted Electronic Structure Data

The following tables summarize the expected quantitative data for 2,6-Dibromo-4-hydroxybenzoic acid, derived from computational studies on analogous molecules.

Table 1: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |

A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[1]

Table 2: Global Reactivity Descriptors

| Descriptor | Predicted Value | Formula |

| Ionization Potential (I) | 6.5 to 7.5 eV | I ≈ -EHOMO |

| Electron Affinity (A) | 1.5 to 2.5 eV | A ≈ -ELUMO |

| Electronegativity (χ) | 4.0 to 5.0 eV | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.25 to 2.75 eV | η = (I - A) / 2 |

| Chemical Softness (S) | 0.18 to 0.22 eV-1 | S = 1 / (2η) |

| Electrophilicity Index (ω) | 3.0 to 4.0 eV | ω = μ2 / (2η) where μ = -χ |

These descriptors provide a quantitative measure of the molecule's reactivity.[2][3]

Table 3: Representative Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| O (hydroxyl) | -0.6 to -0.7 |

| H (hydroxyl) | +0.4 to +0.5 |

| C (attached to hydroxyl) | +0.1 to +0.2 |

| C (attached to bromine) | +0.2 to +0.3 |

| Br | -0.1 to -0.2 |

| C (carboxylic acid) | +0.7 to +0.8 |

| O (carbonyl) | -0.6 to -0.7 |

| O (carboxylic hydroxyl) | -0.7 to -0.8 |

| H (carboxylic acid) | +0.45 to +0.55 |

The Mulliken charges highlight the polarization of bonds within the molecule.[4]

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule's electronic structure.

References

Methodological & Application

Application Notes and Protocols: Synthesis and-Discovery of 2,6-Dibromo-4-hydroxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid and its derivatives, which are valuable scaffolds in drug discovery. The document outlines their potential therapeutic applications, summarizing the biological activities of structurally related compounds and discussing potential mechanisms of action.

Introduction

Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties and biological activity of these molecules. The 2,6-dibromo-4-hydroxybenzoic acid scaffold is of particular interest due to the presence of multiple functional groups that can be further modified to create diverse chemical libraries for drug screening. The hydroxyl group, carboxylic acid, and bromine atoms offer multiple points for derivatization, allowing for the fine-tuning of activity and pharmacokinetic properties.

Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid

A straightforward and efficient method for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid is the direct bromination of p-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the ortho positions (2 and 6) for electrophilic substitution, leading to the desired dibrominated product.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid

Materials:

-

p-Hydroxybenzoic acid

-

Bromine (Br₂)

-

Deionized water

-

Sodium bisulfite

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-hydroxybenzoic acid in deionized water.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a solution of bromine in water dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified 2,6-dibromo-4-hydroxybenzoic acid under vacuum.

Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid Derivatives (Esters)

The carboxylic acid moiety of 2,6-dibromo-4-hydroxybenzoic acid can be readily esterified to produce a variety of derivatives.

Experimental Protocol: Synthesis of Methyl 2,6-Dibromo-4-hydroxybenzoate

Materials:

-

2,6-Dibromo-4-hydroxybenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,6-dibromo-4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.

Biological Activities and Potential Applications

While specific biological data for 2,6-dibromo-4-hydroxybenzoic acid derivatives are emerging, the broader class of halogenated and hydroxylated benzoic acids has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzoic acid derivatives. For instance, dihydroxybenzoic acid (DHBA) has been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells[1][2]. 4-Hydroxybenzoic acid (4-HBA) has been identified as an HDAC6 inhibitor that can sensitize breast cancer cells to conventional chemotherapy by promoting the HIPK2/p53 pathway[3]. The introduction of bromine atoms is anticipated to enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved anticancer potency.

Table 1: Anticancer Activity of Related Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Dihydroxybenzoic Acid (DHBA) | HCT-116, HCT-15 | HDAC Inhibition | - | [1][2] |

| 4-Hydroxybenzoic Acid (4-HBA) | K562/Dox | Cell Viability | Reduced | [4] |

| 1,4-Naphthoquinone Derivatives | DU-145, MDA-MB-231, HT-29 | IC₅₀ | 1–3 μM | [5] |

| Spiro-thiadiazole Derivative | RXF393, HT29, LOX IMVI | IC₅₀ | 7.01, 24.3, 9.55 µM | [6] |

Antimicrobial Activity

Halogenated phenols and benzoic acids have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial membranes and interference with essential cellular processes. The lipophilicity conferred by the bromine atoms in 2,6-dibromo-4-hydroxybenzoic acid derivatives may enhance their ability to penetrate bacterial cell walls.

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound/Derivative Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| p-Hydroxybenzoic Acid Derivative (PG-A) | S. aureus, MRSH | MIC | 50 | [7] |

| p-Hydroxybenzoic Acid Derivative (5pHSA) | MRSH, E. coli | MIC | 100 | [7] |

| Azo Dyes of 4-Hydroxybenzoic Acid | E. coli, S. aureus, P. aeruginosa, S. typhi | Zone of Inhibition | 10 - 18 mm | [8] |

| Pyrazoline Derivatives | S. aureus, E. faecalis | MIC | 32 - 64 | [9] |

Signaling Pathways and Mechanisms of Action

Based on studies of related hydroxybenzoic acids, a plausible mechanism of action for the anticancer effects of 2,6-dibromo-4-hydroxybenzoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Experimental Workflow for Drug Discovery

The general workflow for the discovery and preclinical evaluation of novel 2,6-dibromo-4-hydroxybenzoic acid derivatives is outlined below.

References

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. turkjps.org [turkjps.org]

Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid

Introduction